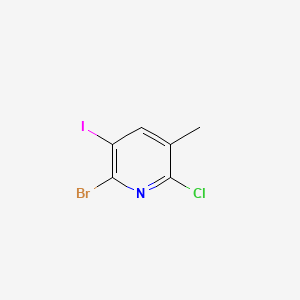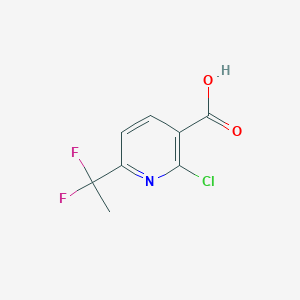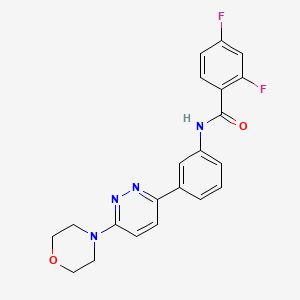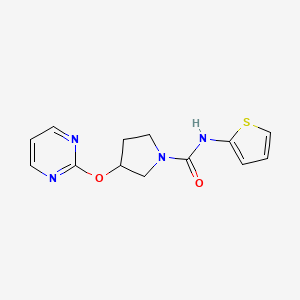![molecular formula C9H11N3O2 B2829248 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one CAS No. 2201694-70-2](/img/structure/B2829248.png)
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is a chemical compound with a unique structure that makes it valuable in scientific research. This compound is known for its diverse applications in investigating various biological processes and developing innovative solutions.
Preparation Methods
The synthesis of 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure the purity and yield of the final product.
Chemical Reactions Analysis
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Scientific Research Applications
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is widely used in scientific research due to its unique structure and properties It is employed in chemistry for the synthesis of various compounds and as a versatile synthon in organic synthesis In biology, it is used to investigate biological processes and pathwaysAdditionally, it is used in the industry for the production of fine chemicals and other valuable products.
Mechanism of Action
The mechanism of action of 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by efficiently exploring the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage. The different stereoisomers and spatial orientation of substituents can lead to different biological profiles and binding modes to enantioselective proteins .
Comparison with Similar Compounds
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique structure of this compound allows it to exhibit distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
3-(3-methylpyrazin-2-yl)oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-9(12-5-4-10-6)14-7-2-3-11-8(7)13/h4-5,7H,2-3H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGDGULLIPAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)


![5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2829170.png)


![3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2829176.png)
![1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2829177.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2829178.png)
![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)
![3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/new.no-structure.jpg)

